N-benzyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-BENZYLACETAMIDE involves multiple steps. One common method includes the reaction of 4-benzenesulfonyl-2-(4-methylphenyl)-1H-imidazole-5-thiol with N-benzylacetamide under specific conditions. The reaction typically requires a solvent such as 1,4-dioxane and the use of reagents like thionyl chloride and triethylamine . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzenesulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-BENZYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other benzenesulfonyl derivatives and imidazole-based molecules. Compared to these, 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-BENZYLACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties .
Conclusion
2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-BENZYLACETAMIDE is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions and makes it a valuable tool in the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C25H23N3O3S2 |
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Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-benzylacetamide |
InChI |
InChI=1S/C25H23N3O3S2/c1-18-12-14-20(15-13-18)23-27-24(25(28-23)33(30,31)21-10-6-3-7-11-21)32-17-22(29)26-16-19-8-4-2-5-9-19/h2-15H,16-17H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
UMQRWGGHYDZCGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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